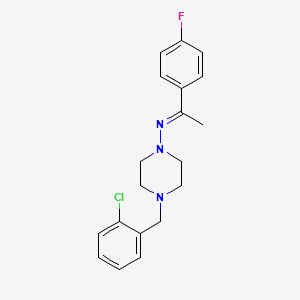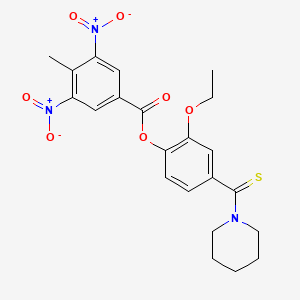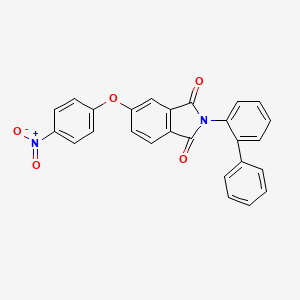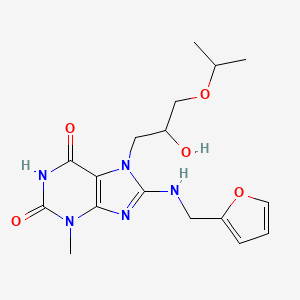
4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a 4-fluorophenyl ethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the 2-chlorobenzyl group through a nucleophilic substitution reaction. The 4-fluorophenyl ethylidene group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C19H21ClFN3 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)ethanimine |
InChI |
InChI=1S/C19H21ClFN3/c1-15(16-6-8-18(21)9-7-16)22-24-12-10-23(11-13-24)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3/b22-15+ |
InChI-Schlüssel |
NFGUWEKKKKXKOM-PXLXIMEGSA-N |
Isomerische SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Löslichkeit |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662230.png)
![3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B11662233.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11662236.png)
![6-(4-Fluorophenyl)benzo[a]phenazin-5-ol](/img/structure/B11662239.png)
![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11662258.png)
![N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide](/img/structure/B11662265.png)



![2-[N-(5-Chloro-2-methoxyphenyl)4-methyl-3-nitrobenzenesulfonamido]-N-[(pyridin-2-YL)methyl]acetamide](/img/structure/B11662273.png)

![3-(2-chlorophenyl)-5-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11662281.png)
![(5Z)-1-methyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11662289.png)

